molecular formula C3H5N3O2 B041882 4-Methyl-1,2,4-triazolidine-3,5-dione CAS No. 16312-79-1

4-Methyl-1,2,4-triazolidine-3,5-dione

Cat. No. B041882
CAS RN: 16312-79-1
M. Wt: 115.09 g/mol
InChI Key: XJOOWWMZMXBLAO-UHFFFAOYSA-N
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Description

4-Methyl-1,2,4-triazolidine-3,5-dione is a dienophile used in the partial elucidation of Trichogramma putative sex pheromone at trace levels .


Synthesis Analysis

The synthesis of 1,2,4-triazolidine-3-thiones, which are structurally similar to 4-Methyl-1,2,4-triazolidine-3,5-dione, has been reported. A simple reaction between aldehydes and thiosemicarbazide for a short time in 60:40 v/v water/ethanol at room temperature offers target 1,2,4-triazolidine-3-thione derivatives .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1,2,4-triazolidine-3,5-dione can be represented by the InChI code 1S/C3H5N3O2/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) .


Chemical Reactions Analysis

4-Methyl-1,2,4-triazolidine-3,5-dione has been used in the derivatization of metabolites by cycloaddition, followed by their characterization by continuous-flow fast atom bombardment (CF-FAB) tandem mass spectrometry (MS-MS) .


Physical And Chemical Properties Analysis

4-Methyl-1,2,4-triazolidine-3,5-dione is a solid substance with a melting point of 233-237°C . It has a molecular weight of 115.09 and a density of 1.71±0.1 g/cm3 .

Scientific Research Applications

Safety And Hazards

The safety information available indicates that 4-Methyl-1,2,4-triazolidine-3,5-dione is a non-combustible solid . It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335 .

Future Directions

While specific future directions for 4-Methyl-1,2,4-triazolidine-3,5-dione are not mentioned, its use as a dienophile in the partial elucidation of Trichogramma putative sex pheromone suggests potential applications in the study of insect pheromones .

properties

IUPAC Name

4-methyl-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOOWWMZMXBLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936791
Record name 4-Methyl-4H-1,2,4-triazole-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,4-triazolidine-3,5-dione

CAS RN

16312-79-1
Record name Bicarbamimide, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016312791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-4H-1,2,4-triazole-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2,4-triazolidine-3,5-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 4-Methylurazole, also known as 4-Methyl-1,2,4-triazolidine-3,5-dione, exhibits a distinct molecular structure. Its key features include:

  • Molecular Formula: C3H5N3O2
  • Spectroscopic Data: Extensive spectroscopic analyses, including Raman, FT-IR, and NMR studies, have been conducted on 4-Methylurazole. These studies provide valuable insights into its vibrational modes, electronic transitions, and structural characteristics. For instance, its Raman spectrum confirms the presence of characteristic peaks associated with specific functional groups.

A: 4-Methylurazole demonstrates regioselective reactivity towards sugars, specifically targeting hydrazidic nitrogen atoms for substitution. This selectivity arises from the pyramidal geometry of the two hydrazidic nitrogen atoms in its urazole ring.

A: Yes, 4-Methylurazole can act as a dienophile in Diels-Alder reactions. Researchers have investigated its Diels-Alder reactions with various dienes, such as 11-substituted-1,6-methano[10]annulene and phencyclone. These reactions result in the formation of bicyclic adducts, highlighting the versatility of 4-Methylurazole in organic synthesis.

ANone: Studies comparing the aqueous phase pKa values of urazole and its methyl-substituted derivatives have revealed interesting insights into the influence of methyl substitution on acidity.

    A: The unique reactivity and structural features of 4-Methylurazole have led to its exploration in medicinal chemistry. Researchers have synthesized various 8,10,12-triazaprostaglandin analogues incorporating the 1,2,4-triazolidine-3,5-dione core structure of 4-Methylurazole. These analogues demonstrate promising bronchodilator activity, suggesting the potential of 4-Methylurazole derivatives as therapeutic agents.

    A: 4-Methylurazole plays a key role in a system for converting alcohols into haloalkanes. When combined with a tertiary phosphine and a methyl halide, 4-Methylurazole forms a betaine intermediate. This betaine facilitates a stereospecific SN2 reaction, leading to the formation of the corresponding alkyl halide with inversion of configuration at the reacting carbon center.

    A: X-ray crystallographic studies have revealed that 4-Methylurazole molecules engage in intermolecular hydrogen bonding in the solid state. These hydrogen bonds involve the N-H groups of one molecule interacting with the carbonyl oxygen atoms of neighboring molecules, resulting in the formation of extended networks. This hydrogen bonding pattern significantly influences the packing arrangement and physical properties of 4-Methylurazole in the solid state.

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